

Structural Characterization of D-Glucosamine 3-Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glucosamine 3-sulfate

Cat. No.: B15546006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine 3-sulfate is a rare but functionally significant monosaccharide derivative. It is a key structural component of heparan sulfate, a complex polysaccharide involved in a wide array of biological processes. The presence of a sulfate group at the 3-position of the glucosamine ring confers unique structural and functional properties, most notably its critical role in the anticoagulant activity of heparin and heparan sulfate. This technical guide provides a comprehensive overview of the structural characterization of **D-Glucosamine 3-sulfate**, detailing the analytical techniques employed, the data obtained, and the biological significance of this specific sulfation pattern.

Physicochemical and Structural Properties

D-Glucosamine 3-sulfate is a chemically stable but hygroscopic compound. Its structural properties have been primarily elucidated through a combination of spectroscopic techniques, as a crystal structure of the isolated monosaccharide has not been reported in the literature to date.

Table 1: General Physicochemical Properties of **D-Glucosamine 3-Sulfate**

Property	Value	Reference
Molecular Formula	<chem>C6H13NO8S</chem>	
Molecular Weight	259.23 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water	
Optical Activity	$[\alpha]/D +55.0 \pm 2.0$	

Experimental Protocols for Structural Characterization

The structural elucidation of **D-Glucosamine 3-sulfate** relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the typical experimental protocols for these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of **D-Glucosamine 3-sulfate**. A suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of **D-Glucosamine 3-sulfate** in 0.5 mL of deuterium oxide (D_2O , 99.9%). Lyophilize the sample twice from D_2O to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D_2O for NMR analysis.
- **Instrumentation:** All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **1D NMR Spectra:**

- ^1H NMR: Acquire a 1D proton spectrum to identify the chemical shifts and coupling constants of all non-exchangeable protons. Key signals include the anomeric proton (H1), which is typically downfield, and the protons on the pyranose ring.
- ^{13}C NMR: Acquire a 1D carbon spectrum, often proton-decoupled, to determine the chemical shifts of all carbon atoms. The carbon atom bearing the sulfate group (C3) will show a characteristic downfield shift compared to unsubstituted glucosamine.
- 2D NMR Spectra:
 - COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the pyranose ring, starting from the well-resolved anomeric proton signal.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for confirming the overall structure and the position of the sulfate group. For instance, correlations between H1 and C3, or H4 and C3, would provide strong evidence for 3-O-sulfation.
 - TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to the glucosamine ring system from a single cross-peak of a well-resolved proton.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shift Assignments for D-Glucosamine 3-Sulfate (in D_2O)

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	~5.3 (α), ~4.8 (β)	~92 (α), ~96 (β)
2	~3.2	~57
3	~4.1	~78
4	~3.6	~71
5	~3.8	~73
6	~3.9, ~3.7	~62

Note: These are predicted values based on data for similar sulfated monosaccharides. Actual values may vary depending on experimental conditions.

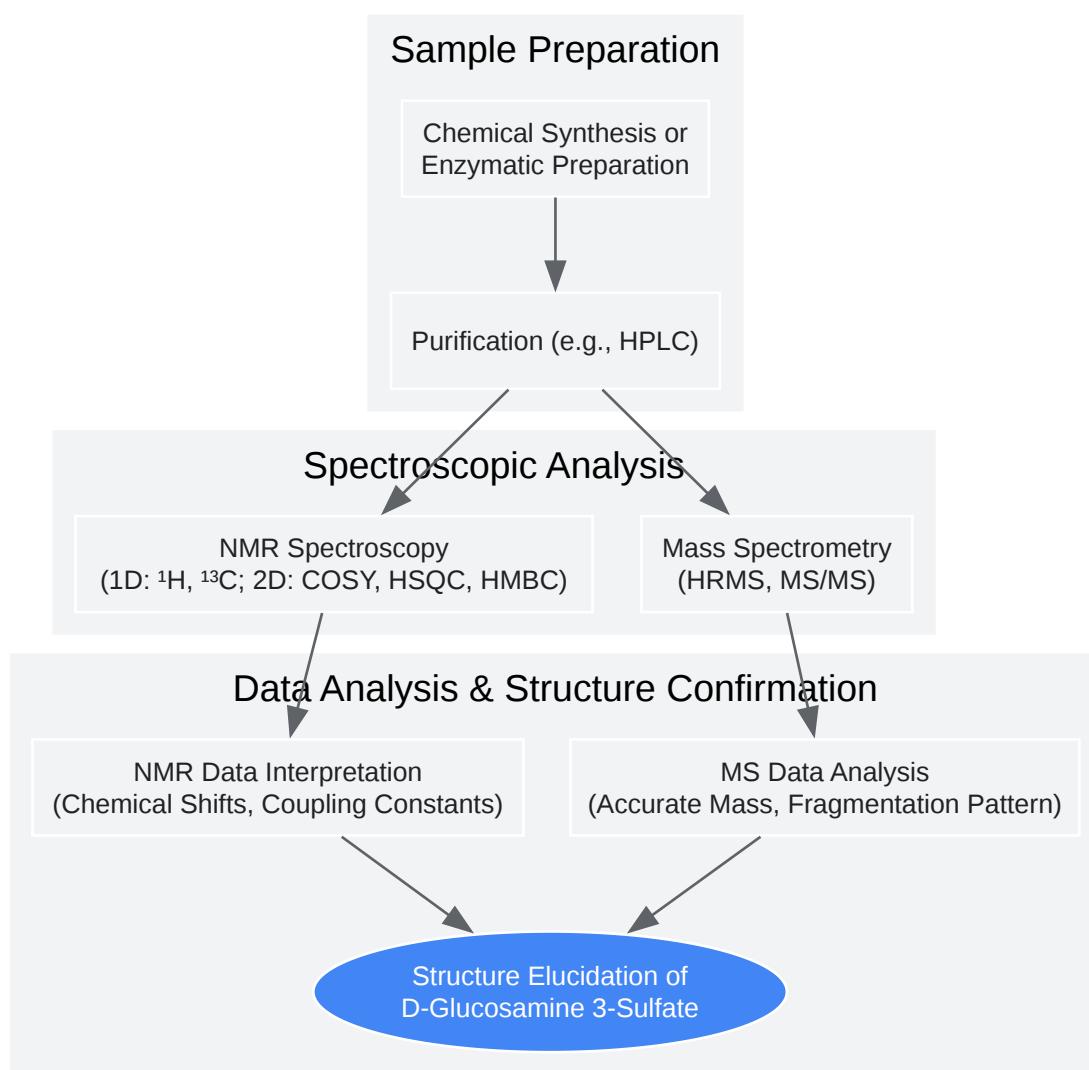
Mass Spectrometry (MS)

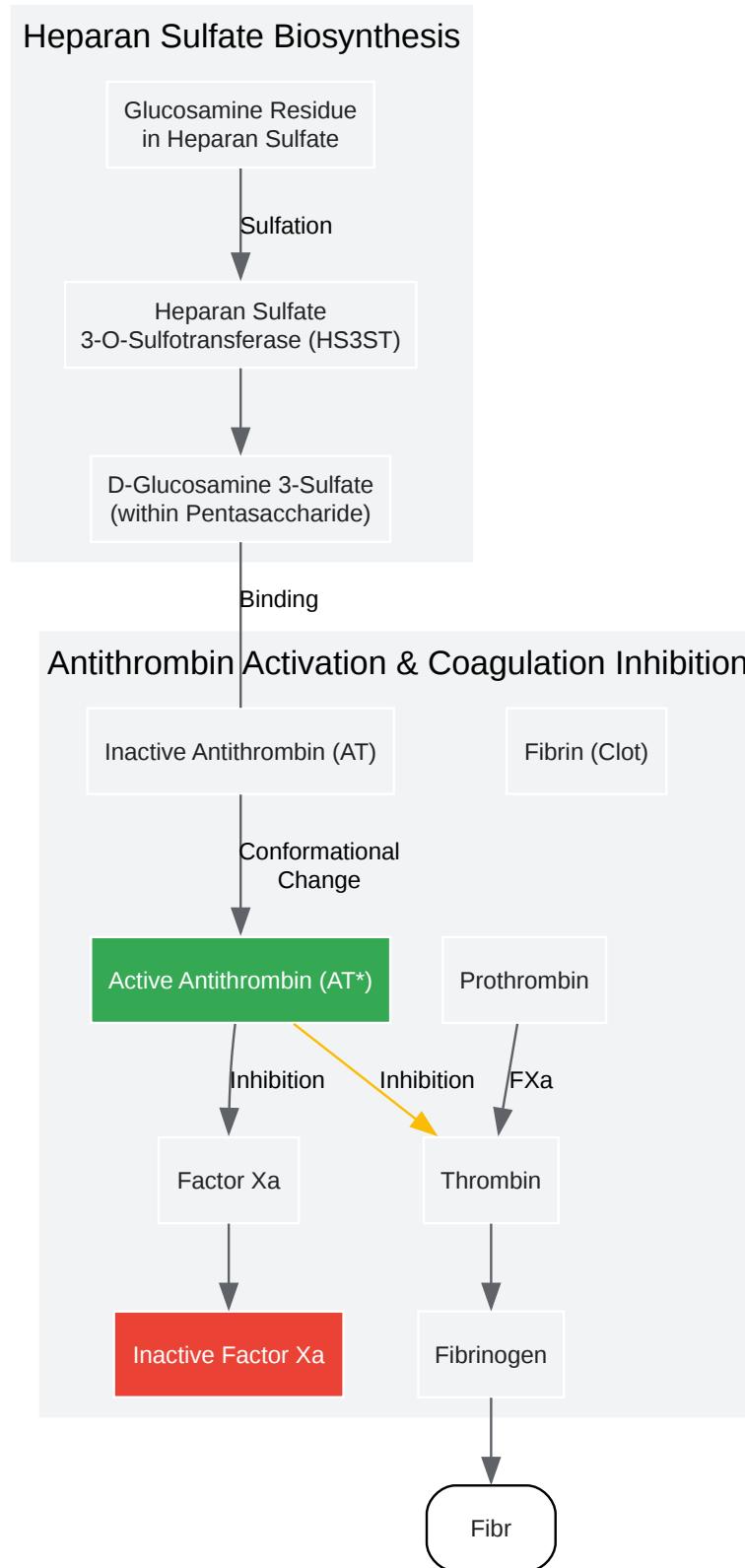
Mass spectrometry provides information about the molecular weight and elemental composition of D-**Glucosamine 3-sulfate**, and tandem mass spectrometry (MS/MS) is used to confirm the position of the sulfate group through fragmentation analysis.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of D-**Glucosamine 3-sulfate** (e.g., 10 μ M) in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.
- **Full Scan MS:** Acquire a full scan mass spectrum in negative ion mode to determine the accurate mass of the deprotonated molecule $[M-H]^-$. The theoretical exact mass of the $[M-H]^-$ ion of $C_6H_{12}NO_8S^-$ is 258.0289.
- **Tandem MS (MS/MS):** Select the precursor ion (m/z 258.0) for collision-induced dissociation (CID). The resulting fragment ions are diagnostic for the position of the sulfate group. For 3-O-sulfated glucosamine, characteristic fragmentation patterns include the loss of the sulfate

group (SO_3 , 80 Da) and cross-ring cleavages. A prominent fragment ion corresponding to the hydrogensulfate ion ($[\text{HSO}_4]^-$, m/z 97) is often observed for 3-O-sulfated isomers.


Table 3: Expected Mass Spectrometry Data for **D-Glucosamine 3-Sulfate**


Parameter	Expected Value
Ionization Mode	Negative Electrospray Ionization (ESI)
Precursor Ion $[\text{M}-\text{H}]^-$ (m/z)	258.0289
Key MS/MS Fragment Ions (m/z)	178.0562 ($[\text{M}-\text{H}-\text{SO}_3]^-$), 96.9601 ($[\text{HSO}_4]^-$)

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The structural characterization of **D-Glucosamine 3-sulfate** follows a logical workflow from sample acquisition to final data analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Structural Characterization of D-Glucosamine 3-Sulfate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546006#structural-characterization-of-d-glucosamine-3-sulfate\]](https://www.benchchem.com/product/b15546006#structural-characterization-of-d-glucosamine-3-sulfate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com